REACTION_CXSMILES
|
I[C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1.C(N([CH2:14][CH3:15])CC)C.CO[CH2:18][CH2:19][O:20][CH3:21].C([OH:26])CCC>CC([O-])=O.CC([O-])=O.[Pd+2]>[CH3:8][C:5]1[CH:6]=[CH:7][C:2]([C:21]([O:20][CH2:19][CH2:18][CH2:14][CH3:15])=[O:26])=[CH:3][CH:4]=1 |f:2.3,4.5.6|
|
Name
|
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
4 mmol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
1,2-Dimethoxyethane n-butanol
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
COCCOC.C(CCC)O
|
Name
|
|
Quantity
|
0.23 g
|
Type
|
catalyst
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 95° C. for 24 h under a CO atmosphere (
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction vessel was evacuated
|
Type
|
CUSTOM
|
Details
|
purged with carbon monoxide (CO)
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
ADDITION
|
Details
|
diluted with dichloromethane (50 mL)
|
Type
|
FILTRATION
|
Details
|
filtered through a polyethylene frit (20-micron porosity)
|
Type
|
WASH
|
Details
|
The filtrate was washed with water (2×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
Evaporation
|
Type
|
CUSTOM
|
Details
|
under reduced pressure and purification by column chromatography
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |